ML-332

説明

特性

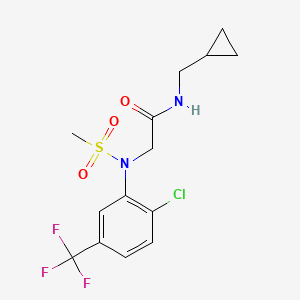

分子式 |

C14H16ClF3N2O3S |

|---|---|

分子量 |

384.8 g/mol |

IUPAC名 |

2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(cyclopropylmethyl)acetamide |

InChI |

InChI=1S/C14H16ClF3N2O3S/c1-24(22,23)20(8-13(21)19-7-9-2-3-9)12-6-10(14(16,17)18)4-5-11(12)15/h4-6,9H,2-3,7-8H2,1H3,(H,19,21) |

InChIキー |

SWDFZDHXQCXDGL-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)N(CC(=O)NCC1CC1)C2=C(C=CC(=C2)C(F)(F)F)Cl |

正規SMILES |

CS(=O)(=O)N(CC(=O)NCC1CC1)C2=C(C=CC(=C2)C(F)(F)F)Cl |

同義語 |

2-[(2-Chloro-5-trifluoromethyl-phenyl)-methanesulfonyl-amino]-N-cyclopropylmethyl-acetamide; VU-0400100; VU-400100 |

製品の起源 |

United States |

Foundational & Exploratory

ML-332: A Deep Dive into its Antiviral Mechanism of Action against Venezuelan Equine Encephalitis Virus

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action for ML-332, a potent inhibitor of Venezuelan Equine Encephalitis Virus (VEEV). VEEV, an alphavirus endemic to the Americas, can cause debilitating and sometimes fatal encephalitis in both humans and equines.[1][2] With no currently approved therapeutics or vaccines for human use, the development of effective antiviral agents like this compound and its closely related analog, ML336, is of significant importance.[1][2] This document, intended for researchers, scientists, and drug development professionals, details the molecular interactions, quantitative efficacy, and the experimental basis for our understanding of this compound's mode of action.

Core Mechanism: Inhibition of Viral RNA Synthesis

The primary mechanism of action of this compound and its analog ML336 is the potent and specific inhibition of Venezuelan Equine Encephalitis Virus (VEEV) RNA synthesis.[1][2][3][4] This targeted disruption of the viral replication cycle is achieved through the compound's interaction with the viral replicase complex, a multi-protein machinery essential for the amplification of the viral genome.[1][2]

Extensive research has demonstrated that ML336 directly interferes with the synthesis of all forms of VEEV RNA, including the positive-sense genomic RNA, the negative-sense template RNA, and the subgenomic RNAs.[1][2][3] This comprehensive inhibition effectively halts the production of new viral particles. The high specificity of ML336 for VEEV is underscored by its lack of significant activity against the Old World alphavirus, Chikungunya virus, and its negligible effect on host cell transcription.[1][2]

Targeting the Viral Replicase Complex: nsP2 and nsP4

The nsP2 protein possesses helicase and protease activities, while nsP4 is the RNA-dependent RNA polymerase. The interaction of ML336 with these critical components is hypothesized to disrupt the enzymatic functions of the replicase complex, thereby preventing the elongation of viral RNA strands.[3]

Quantitative Efficacy of ML336

The antiviral potency of ML336 has been quantified through various in vitro assays, demonstrating its efficacy at nanomolar concentrations. The following table summarizes the key quantitative data for ML336.

| Assay Type | Virus Strain | Parameter | Value | Reference |

| VEEV-induced Cytopathic Effect (CPE) | TC-83 | IC50 | 32 nM | [5] |

| VEEV-induced Cytopathic Effect (CPE) | V3526 | IC50 | 20 nM | [5] |

| VEEV-induced Cytopathic Effect (CPE) | Trinidad Donkey (Wild Type) | IC50 | 42 nM | [5] |

| VEEV RNA Synthesis Inhibition | Not Specified | IC50 | 1.1 nM | [1][2][3] |

| Cytotoxicity | Not Applicable | CC50 | > 50 µM | [3][6][7] |

| Titer Reduction | Not Specified | Concentration | > 7.2 log reduction at < 1 µM | [6][7] |

Experimental Protocols

The elucidation of this compound's mechanism of action has been underpinned by a series of rigorous experimental protocols. The following are detailed methodologies for key experiments cited in the research.

VEEV-induced Cytopathic Effect (CPE) Assay

This cell-based assay is a primary high-throughput screening method to identify compounds that protect cells from virus-induced death.

-

Cell Line: Vero 76 cells.

-

Procedure:

-

Seed Vero 76 cells in 96-well plates and incubate overnight.

-

Pre-treat cells with a serial dilution of the test compound (e.g., ML336) for a specified period.

-

Infect the cells with a specific strain of VEEV (e.g., TC-83, V3526, or Trinidad donkey) at a predetermined multiplicity of infection (MOI).

-

Incubate the plates for a period sufficient to observe significant CPE in the untreated, infected control wells (typically 3 days).

-

Assess cell viability using a colorimetric or fluorometric assay (e.g., CellTiter-Glo®).

-

Calculate the IC50 value, which is the concentration of the compound that inhibits CPE by 50%.

-

Metabolic Labeling Assay for Viral RNA Synthesis

This assay directly measures the synthesis of new viral RNA in the presence of an inhibitor.

-

Materials: [³H]-uridine, actinomycin D.

-

Procedure:

-

Infect cells with VEEV at a high MOI.

-

At a specific time post-infection (e.g., 2-4 hours), add actinomycin D to inhibit host cell transcription.

-

Add the test compound (ML336) at various concentrations.

-

Add [³H]-uridine to the culture medium, which will be incorporated into newly synthesized viral RNA.

-

After an incubation period, lyse the cells and precipitate the RNA.

-

Measure the amount of incorporated [³H]-uridine using a scintillation counter.

-

The IC50 for RNA synthesis inhibition is the concentration of the compound that reduces [³H]-uridine incorporation by 50%.[1][2]

-

Strand-Specific qRT-PCR

This technique allows for the specific quantification of positive- and negative-sense viral RNA strands.

-

Procedure:

-

Infect cells with VEEV in the presence or absence of the test compound.

-

At various times post-infection, harvest the cells and extract total RNA.

-

Perform reverse transcription (RT) using strand-specific primers for either the positive- or negative-sense VEEV RNA.

-

Quantify the resulting cDNA using quantitative PCR (qPCR) with primers and probes specific to a conserved region of the VEEV genome.

-

Compare the levels of each RNA strand in treated versus untreated cells to determine the inhibitory effect of the compound.[1][2][3]

-

Cell-Free Viral RNA Synthesis Assay

This biochemical assay assesses the direct effect of a compound on the viral replicase complex in the absence of cellular processes.

-

Procedure:

-

Prepare a P15 fraction (a crude membrane fraction containing the viral replicase complex) from VEEV-infected cells.

-

Set up a reaction mixture containing the P15 fraction, ribonucleotides (including a radiolabeled nucleotide like [α-³²P]GTP), and the test compound at various concentrations.

-

Incubate the reaction to allow for viral RNA synthesis.

-

Precipitate the newly synthesized RNA and measure the incorporated radioactivity.

-

This assay helps to confirm that the compound directly targets the viral replication machinery.[3]

-

Visualizing the Mechanism and Workflows

To further clarify the mechanism of action and the experimental approaches, the following diagrams have been generated using the DOT language.

Caption: VEEV Replication Cycle and Point of this compound Inhibition.

Caption: Experimental Workflow for Characterizing this compound's Mechanism.

References

- 1. Benzamidine ML336 inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzamidine ML336 inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. microbiologyresearch.org [microbiologyresearch.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ML336: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ML336: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-332, also known as SLU-PP-332, has emerged as a significant research tool for investigating the therapeutic potential of activating estrogen-related receptors (ERRs). As a potent, non-selective agonist for all three ERR isoforms (ERRα, ERRβ, and ERRγ), this compound provides a valuable chemical probe to explore the diverse physiological roles of these orphan nuclear receptors. This document provides an in-depth technical overview of this compound, including its chemical properties, synthesis, mechanism of action, and detailed experimental protocols for its characterization and application. The quantitative data presented, along with visualizations of key signaling pathways and experimental workflows, are intended to serve as a comprehensive resource for researchers in the fields of metabolic disease, cardiology, oncology, and drug discovery.

Introduction to this compound and Estrogen-Related Receptors

Estrogen-related receptors (ERRs) are a subgroup of the nuclear receptor superfamily that play crucial roles in the regulation of cellular energy homeostasis, mitochondrial biogenesis, and fatty acid metabolism.[1] Unlike the classical estrogen receptors, ERRs do not bind endogenous estrogens and are considered orphan receptors. There are three known ERR isoforms:

-

ERRα (NR3B1): Highly expressed in tissues with high energy demand, such as the heart, skeletal muscle, and brown adipose tissue. It is a key regulator of mitochondrial biogenesis and oxidative phosphorylation.[1]

-

ERRβ (NR3B2): Shows a more restricted expression pattern and is involved in developmental processes.

-

ERRγ (NR3B3): Also found in tissues with high metabolic rates and is implicated in the regulation of genes involved in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[1]

This compound (systematic name: 4-hydroxy-N'-((naphthalen-2-yl)methylene)benzohydrazide) is a synthetic small molecule that acts as a pan-agonist for all three ERR isoforms.[2][3][4][5] Its ability to activate these receptors has positioned it as a valuable tool for studying the therapeutic potential of ERR modulation in various disease models, including metabolic syndrome, obesity, and heart failure.[6][7]

Quantitative Data

The potency of this compound as a pan-ERR agonist has been characterized in cell-based co-transfection reporter assays. The half-maximal effective concentrations (EC50) for each ERR isoform are summarized in the table below.

| Parameter | ERRα | ERRβ | ERRγ | Reference |

| EC50 (nM) | 98 | 230 | 430 | [2][3][4][5] |

Chemical Synthesis

This compound is synthesized through a condensation reaction between 4-hydroxybenzohydrazide and 2-naphthaldehyde.[2]

Synthesis Protocol

Materials:

-

4-hydroxybenzohydrazide

-

2-naphthaldehyde

-

Ethanol (solvent)

Procedure:

-

Dissolve equimolar amounts of 4-hydroxybenzohydrazide and 2-naphthaldehyde in ethanol.

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature to allow for precipitation of the product.

-

Collect the solid product by filtration.

-

Purify the crude product by recrystallization from ethanol to yield (E)-4-hydroxy-N'-(naphthalen-2-ylmethylene)benzohydrazide (this compound).[2]

Signaling Pathways and Mechanism of Action

This compound exerts its effects by binding to the ligand-binding domain (LBD) of the ERR proteins. This binding event induces a conformational change in the receptor, promoting the recruitment of co-activators, most notably the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[8][9][10] The ERR/PGC-1α complex then binds to specific DNA sequences known as Estrogen-Related Receptor Response Elements (ERREs) in the promoter regions of target genes, leading to the modulation of their transcription.

The activation of ERRα by this compound, in concert with PGC-1α, leads to the upregulation of a suite of genes involved in mitochondrial biogenesis, fatty acid oxidation, and the electron transport chain.[3][4][11] This mimics the physiological effects of endurance exercise.[12]

Figure 1: Simplified signaling pathway of this compound as an ERR agonist.

Key Experimental Protocols

Gal4-ERR Ligand-Binding Domain (LBD) Chimeric Co-transfection Assay

This assay is used to determine the agonist activity of compounds on specific ERR isoforms. It utilizes a chimeric receptor consisting of the DNA-binding domain (DBD) of the yeast GAL4 protein fused to the LBD of the target ERR isoform.

Materials:

-

HEK293T cells

-

Expression vector for GAL4-ERR LBD chimera (e.g., pFA-CMV-ERRα-LBD)

-

Reporter plasmid containing GAL4 upstream activating sequences (UAS) driving a luciferase gene (e.g., pFR-Luc)

-

Control plasmid for transfection efficiency (e.g., pRL-SV40 expressing Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine)

-

This compound

-

Cell culture medium and reagents

-

Luciferase assay system

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 50-80% confluency on the day of transfection.

-

Transfection:

-

Prepare a plasmid mixture containing the GAL4-ERR LBD expression vector, the luciferase reporter plasmid, and the control plasmid.

-

In a separate tube, dilute the transfection reagent in serum-free medium.

-

Combine the plasmid mixture and the diluted transfection reagent and incubate at room temperature to allow complex formation.

-

Add the transfection complexes to the cells.

-

-

Compound Treatment: After 4-6 hours of incubation with the transfection complexes, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubation: Incubate the cells for 16-24 hours.

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to correct for transfection efficiency. Plot the normalized luciferase activity against the log concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.[13][14]

References

- 1. Exercise-mimicking drug sheds weight, boosts muscle activity in mice News | University of Florida [news.ufl.edu]

- 2. (E)-4-Hydroxy-N'-(naphthalen-2-ylmethylene)benzohydrazide | Benchchem [benchchem.com]

- 3. PGC-1α and ERRα target gene downregulation is a signature of the failing human heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Estrogen-related receptor alpha (ERRα) is required for PGC-1α-dependent gene expression in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. 2-Hydroxy-N′-[(E)-(3-hydroxy-2-naphthyl)methylene]benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jaycampbell.com [jaycampbell.com]

- 9. revolutionhealth.org [revolutionhealth.org]

- 10. researchgate.net [researchgate.net]

- 11. eubopen.org [eubopen.org]

- 12. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

Preclinical Profile of SLU-PP-332: A Synthetic ERRα Agonist for the Treatment of Obesity and Metabolic Syndrome

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on SLU-PP-332, a novel synthetic agonist of the Estrogen-Related Receptors (ERRs) with a primary focus on ERRα. SLU-PP-332 has emerged as a promising "exercise mimetic" with significant potential for the treatment of obesity and metabolic syndrome. This document summarizes key quantitative data from preclinical studies, details the experimental protocols used, and visualizes the compound's mechanism of action and experimental workflows.

Core Mechanism of Action

SLU-PP-332 is a small molecule that functions as a pan-agonist of the ERR family (ERRα, ERRβ, and ERRγ), with the highest potency for ERRα.[1] ERRs are orphan nuclear receptors that play a critical role in the regulation of cellular energy metabolism.[2] By binding to and activating ERRα, SLU-PP-332 initiates a transcriptional cascade that mimics the physiological adaptations seen with aerobic exercise.[1][3] This includes the upregulation of genes involved in mitochondrial biogenesis, fatty acid oxidation, and glucose metabolism.[3][4] A key coactivator in this pathway is the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), which works in concert with ERRα to drive the expression of these metabolic genes.[5]

The activation of this signaling pathway leads to a shift in the body's energy utilization, promoting the burning of fatty acids for fuel, similar to the metabolic state achieved during endurance exercise or fasting.[6][7] This results in increased energy expenditure, even at rest, without affecting appetite or food intake.[6][8]

Below is a diagram illustrating the signaling pathway of SLU-PP-332.

Quantitative Data from Preclinical Obesity Models

SLU-PP-332 has been evaluated in two key mouse models of obesity: diet-induced obesity (DIO) and genetically obese (ob/ob) mice. The following tables summarize the quantitative outcomes from these studies.

Table 1: Effects of SLU-PP-332 in Diet-Induced Obese (DIO) Mice

| Parameter | Vehicle Control | SLU-PP-332 Treatment | Duration | Dosage | Key Outcome | Reference |

| Body Weight Change | Gain | 12% loss from initial weight | 1 month/28 days | Twice daily | Significant weight reduction | [1][5][9] |

| Fat Mass Gain | Baseline gain | 10 times less than control | 1 month/28 days | Twice daily | Drastic reduction in fat accumulation | [5][8][9] |

| Food Intake | No significant change | No significant change | 1 month | Twice daily | Weight loss is independent of appetite suppression | [5][8] |

| Exercise Endurance | Baseline | 50% further distance | Not specified | Not specified | Increased physical performance | [5] |

Table 2: Effects of SLU-PP-332 in Genetically Obese (ob/ob) Mice

| Parameter | Vehicle Control (n=8) | SLU-PP-332 Treatment (n=8) | Duration | Dosage | Key Outcome | Reference |

| Body Weight | Maintained high | Significant reduction | 15 days | 50 mg/kg, i.p., twice daily | Effective in a genetic model of obesity | [10] |

| Fat Mass | Maintained high | Significant reduction | 15 days | 50 mg/kg, i.p., twice daily | Reduced adiposity | [10] |

| Liver Weight | Elevated | Significant reduction | 15 days | 50 mg/kg, i.p., twice daily | Amelioration of hepatic steatosis | [10] |

| Daily Food Intake | No significant change | No significant change | 15 days | 50 mg/kg, i.p., twice daily | Confirms appetite-independent mechanism | [10] |

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the preclinical studies of SLU-PP-332.[5][10]

3.1. Animal Models and Husbandry

-

Animal Strain: Male C57BL/6J mice and male ob/ob mice.[10]

-

Age: 12 weeks of age at the start of the study.[10]

-

Housing: Mice are maintained at thermoneutrality.

-

Diet:

-

Diet-Induced Obesity (DIO) Model: Mice are fed a high-fat diet (specific composition, e.g., 60% kcal from fat) for a specified period to induce obesity before treatment initiation.

-

ob/ob Model: These mice are genetically obese and are typically fed a standard chow diet.[10]

-

3.2. Drug Administration

-

Compound: SLU-PP-332.

-

Vehicle: A control solution (e.g., saline, DMSO/saline mixture).

-

Dosage: 50 mg/kg of body weight.[10]

-

Route of Administration: Intraperitoneal (i.p.) injection.[10]

-

Duration: 28 days for DIO mice, 12-15 days for ob/ob mice.[1][10]

3.3. Metabolic Phenotyping

-

Body Weight and Composition: Body weight is measured regularly. Body composition (fat mass and lean mass) is determined using techniques like DEXA (Dual-energy X-ray absorptiometry) or NMR (Nuclear Magnetic Resonance).

-

Food and Water Intake: Measured daily or at regular intervals.

-

Energy Expenditure: Assessed using a Comprehensive Lab Animal Monitoring System (CLAMS), which measures oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and energy expenditure.[10]

-

Glucose and Insulin Tolerance Tests (GTT and ITT):

-

GTT: After an overnight fast, mice are injected i.p. with a glucose bolus (e.g., 2 g/kg). Blood glucose is measured at baseline (0 min) and at various time points post-injection (e.g., 15, 30, 60, 90, 120 min).

-

ITT: After a shorter fast (e.g., 4-6 hours), mice are injected i.p. with insulin (e.g., 0.75 U/kg). Blood glucose is measured at baseline and at subsequent time points.

-

-

Blood Analysis: Blood samples are collected to measure fasting glucose, insulin, and lipid profiles (total cholesterol, HDL, triglycerides).[10]

3.4. Tissue Analysis

-

Gene Expression: Tissues of interest (e.g., skeletal muscle, liver, adipose tissue) are harvested, and RNA is extracted. Quantitative real-time PCR (qPCR) is used to measure the expression of ERRα target genes (e.g., Pdk4, Cpt1b).[1]

-

Histology: Tissues are fixed, sectioned, and stained (e.g., H&E for general morphology, Oil Red O for lipid accumulation in the liver) to assess cellular changes.

Below is a diagram of a typical experimental workflow for evaluating SLU-PP-332 in a preclinical obesity model.

Safety and Tolerability

In the preclinical studies conducted to date, SLU-PP-332 has not been reported to cause severe side effects in mice.[5][8] Importantly, its mechanism of action does not suppress appetite or food intake.[1] Further studies are required to fully characterize the long-term safety profile of the compound before it can be considered for human trials.[5]

Conclusion and Future Directions

SLU-PP-332 is a potent ERRα agonist that has demonstrated significant efficacy in preclinical models of obesity and metabolic syndrome. By mimicking the metabolic benefits of exercise, it reduces body weight and fat mass, improves glucose homeostasis, and enhances physical endurance in mice. The data suggests that pharmacological activation of ERRα is a viable therapeutic strategy for treating metabolic diseases.

Future research will likely focus on refining the structure of SLU-PP-332 to improve its pharmacokinetic properties, potentially allowing for oral administration.[5] Extensive toxicology and safety studies in multiple animal models will also be necessary before advancing to human clinical trials.[8] Nevertheless, SLU-PP-332 represents a novel and promising approach to combatting the growing global health challenge of obesity.

References

- 1. jrenendo.com [jrenendo.com]

- 2. New Drug May Help Lose Weight, Reduce Fat By Mimicking Exercise – UF Innovate [innovate.research.ufl.edu]

- 3. revolutionhealth.org [revolutionhealth.org]

- 4. lifewellmd.com [lifewellmd.com]

- 5. Exercise-Mimicking Drug Helps Mice Lose Weight and Boost Endurance | Technology Networks [technologynetworks.com]

- 6. Revolutionary Drug Tricks the Body Into Thinking It’s Exercising. - FitttZee [fitttzee.com]

- 7. iflscience.com [iflscience.com]

- 8. umbrellalabs.is [umbrellalabs.is]

- 9. Exercise-mimicking drug sheds weight, boosts muscle activity in mice News | University of Florida [news.ufl.edu]

- 10. A Synthetic ERR Agonist Alleviates Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

The Exercise Mimetic SLU-PP-332: A Technical Guide to its Core Mechanisms and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating global prevalence of metabolic disorders, including obesity and type 2 diabetes, has intensified the search for novel therapeutic interventions. Exercise mimetics, compounds that pharmacologically replicate the systemic benefits of physical exercise, represent a promising frontier in this endeavor. This technical guide provides an in-depth examination of SLU-PP-322, a potent synthetic agonist of the Estrogen-Related Receptors (ERRs), with a primary focus on its role as an exercise mimetic. We will dissect its core mechanism of action, summarize key quantitative preclinical data, detail relevant experimental methodologies, and visualize the intricate signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of ERR agonists in metabolic disease.

Introduction: The Promise of Exercise Mimetics

Regular physical exercise is a cornerstone of metabolic health, exerting pleiotropic benefits that include improved insulin sensitivity, enhanced mitochondrial function, and reduced adiposity. However, adherence to consistent exercise regimens remains a significant challenge for a large portion of the population. Exercise mimetics aim to circumvent this limitation by targeting the molecular pathways activated during physical activity. SLU-PP-332 has emerged as a compelling candidate in this class, demonstrating the ability to induce an exercise-like phenotype in preclinical models.

Core Mechanism of Action: Targeting the Estrogen-Related Receptors (ERRs)

SLU-PP-332 functions as a pan-agonist of the Estrogen-Related Receptors (ERRα, ERRβ, and ERRγ), a family of orphan nuclear receptors that are critical regulators of cellular energy metabolism.[1][2][3][4][5] While it interacts with all three isoforms, SLU-PP-332 exhibits the highest potency for ERRα.[6] ERRα is highly expressed in tissues with high energy demand, such as skeletal muscle, heart, and brown adipose tissue.

The primary mechanism through which SLU-PP-332 exerts its exercise-mimetic effects is by binding to and activating ERRα. This activation leads to the recruitment of coactivators, most notably the Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α).[7][8] The ERRα/PGC-1α complex then binds to ERR response elements (ERREs) in the promoter regions of target genes, initiating a transcriptional cascade that upregulates programs involved in:

-

Mitochondrial Biogenesis: The formation of new mitochondria.

-

Fatty Acid Oxidation: The breakdown of fats for energy.

-

Oxidative Phosphorylation: The primary cellular process for ATP production.

This coordinated upregulation of metabolic genes effectively reprograms cellular metabolism to a state of increased energy expenditure and utilization of fatty acids as a primary fuel source, mirroring the adaptations seen with endurance exercise.[1][7][9]

Quantitative Data from Preclinical Studies

Preclinical evaluation of SLU-PP-332 in murine models has yielded significant quantitative data supporting its efficacy as an exercise mimetic. The following tables summarize key findings from these studies.

| Parameter | Animal Model | Treatment Regimen | Key Findings | Reference |

| Body Weight and Composition | Diet-Induced Obese (DIO) Mice | 50 mg/kg/day for 4 weeks | 20% reduction in fat mass | [7] |

| Obese (ob/ob) Mice | 50 mg/kg, twice daily for 15 days | Significant reduction in body weight and fat mass | [1] | |

| Glucose Metabolism | Diet-Induced Obese (DIO) Mice | 50 mg/kg/day for 4 weeks | 30% reduction in fasting glucose; 50% improvement in insulin sensitivity | [7] |

| Mitochondrial Function | C57BL/6J Mice | Not specified | 2.5-fold increase in skeletal muscle mitochondrial DNA content | [7] |

| Exercise Endurance | C57BL/6J Mice | 50 mg/kg, twice daily | Increased number of oxidative type IIa muscle fibers; Enhanced exercise endurance | [3][6] |

| Gene Expression | C2C12 Myocytes | Not specified | Upregulation of ERR target gene, Pyruvate Dehydrogenase Kinase 4 (Pdk4) | [4][10] |

| Organ Health | Aged Rodents | 25 mg/kg/day | 40% reduction in oxidative stress markers in kidney and liver | [7] |

Table 1: Summary of In Vivo Efficacy of SLU-PP-332 in Murine Models.

| Parameter | In Vitro Model | EC50 Values | Reference |

| ERR Agonism | HEK293 cells | ERRα: 98 nM, ERRβ: 230 nM, ERRγ: 430 nM | [6] |

Table 2: In Vitro Potency of SLU-PP-332 on ERR Isoforms.

Experimental Protocols

In Vivo Efficacy Studies in Murine Models

Objective: To assess the effects of SLU-PP-332 on metabolic parameters in a diet-induced obesity mouse model.

Animal Model: Male C57BL/6J mice, 8-10 weeks old.

Housing: Mice are housed under a 12-hour light/dark cycle with ad libitum access to a high-fat diet (e.g., 60% kcal from fat) and water.

Acclimation: Mice are acclimated to the high-fat diet for a period of 8-12 weeks to induce obesity and insulin resistance.

Treatment Groups:

-

Vehicle control (e.g., 10% DMSO, 10% Tween 80 in saline)

-

SLU-PP-332 (e.g., 50 mg/kg/day, administered via intraperitoneal injection or oral gavage)

Treatment Duration: 4-8 weeks.

Key Measurements:

-

Body Weight and Composition: Measured weekly using a laboratory scale and an NMR-based analyzer for fat and lean mass.

-

Food and Water Intake: Monitored daily.

-

Glucose and Insulin Tolerance Tests (GTT and ITT): Performed at baseline and at the end of the treatment period to assess glucose homeostasis and insulin sensitivity.

-

Blood Chemistry: At the termination of the study, blood is collected for analysis of glucose, insulin, triglycerides, and cholesterol levels.

-

Tissue Collection: Skeletal muscle, liver, and adipose tissue are harvested for gene expression analysis (qRT-PCR, Western blot) and histological examination.

Cellular Respiration and Fatty Acid Oxidation Assays (Seahorse XF Analyzer)

Objective: To determine the effect of SLU-PP-332 on mitochondrial respiration and fatty acid oxidation in vitro.

Cell Line: C2C12 myoblasts, differentiated into myotubes.

Methodology:

-

Cell Seeding: Differentiated C2C12 myotubes are seeded into a Seahorse XF cell culture microplate.

-

Treatment: Cells are treated with various concentrations of SLU-PP-332 or vehicle control for a predetermined time (e.g., 24 hours).

-

Assay Medium: Prior to the assay, the culture medium is replaced with a specialized assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine for mitochondrial stress test, or long-chain fatty acids for fatty acid oxidation test).

-

Mitochondrial Stress Test: The Seahorse XF Analyzer performs sequential injections of mitochondrial inhibitors:

-

Oligomycin: Inhibits ATP synthase (Complex V), allowing for the measurement of ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): A protonophore that uncouples oxygen consumption from ATP production, revealing the maximal respiration capacity.

-

Rotenone/Antimycin A: Inhibit Complex I and Complex III, respectively, shutting down mitochondrial respiration and allowing for the measurement of non-mitochondrial oxygen consumption.

-

-

Fatty Acid Oxidation Assay: The assay measures the oxygen consumption rate (OCR) of cells in the presence of exogenous fatty acids. The reliance on fatty acid oxidation is determined by the change in OCR upon the injection of an inhibitor of fatty acid uptake (e.g., etomoxir).

-

Data Analysis: The OCR and extracellular acidification rate (ECAR) are measured in real-time to provide a comprehensive profile of cellular metabolism.

Visualization of Signaling Pathways and Workflows

SLU-PP-332 Signaling Pathway

References

- 1. A Synthetic ERR Agonist Alleviates Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. researchgate.net [researchgate.net]

- 4. jrenendo.com [jrenendo.com]

- 5. A Synthetic ERR Agonist Alleviates Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic ERRα/β/γ Agonist Induces an ERRα-Dependent Acute Aerobic Exercise Response and Enhances Exercise Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. View of SLU-PP-332 AND RELATED ERRα AGONISTS: A FOCUSED MINIREVIEW OF METABOLIC REGULATION, AND THERAPEUTIC POTENTIAL | Universal Journal of Pharmaceutical Research [ujpronline.com]

- 8. SLU-PP-332 AND RELATED ERRα AGONISTS: A FOCUSED MINIREVIEW OF METABOLIC REGULATION, AND THERAPEUTIC POTENTIAL | Universal Journal of Pharmaceutical Research [ujpronline.com]

- 9. scitechdaily.com [scitechdaily.com]

- 10. americapeptides.com [americapeptides.com]

The Exercise Mimetic SLU-PP-332: A Deep Dive into its Impact on Mitochondrial Biogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: SLU-PP-332 has emerged as a significant compound of interest in the field of metabolic research, acting as a synthetic exercise mimetic.[1] This small molecule functions as a pan-agonist for the Estrogen-Related Receptors (ERRα, ERRβ, and ERRγ), which are critical nuclear receptors in the regulation of cellular energy homeostasis.[2][3] By activating these receptors, SLU-PP-332 initiates a transcriptional program that mirrors the effects of aerobic endurance exercise, leading to profound effects on mitochondrial biogenesis and function.[1][4] This guide provides a comprehensive technical overview of SLU-PP-332's mechanism of action, its quantitative effects on mitochondrial biogenesis, and detailed experimental protocols for its study.

Core Mechanism: Activation of the ERR/PGC-1α Axis

SLU-PP-332 exerts its effects by binding to and activating the ERR family of orphan nuclear receptors, with a particularly high affinity for ERRα.[3] ERRs are key regulators of genes involved in mitochondrial biogenesis, fatty acid oxidation, and oxidative phosphorylation.[5] A crucial partner in this process is the Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[6] SLU-PP-332's activation of ERRs leads to the co-activation of PGC-1α, which in turn stimulates the expression of downstream transcription factors, including Nuclear Respiratory Factors 1 and 2 (NRF-1 and NRF-2) and Mitochondrial Transcription Factor A (TFAM).[7][8] This signaling cascade culminates in the synthesis of new mitochondria and an enhanced capacity for cellular respiration.[9]

Quantitative Impact on Mitochondrial and Metabolic Parameters

Treatment with SLU-PP-332 has demonstrated significant quantitative effects on various markers of mitochondrial biogenesis and overall metabolic health in preclinical studies. These effects underscore its potential as a therapeutic agent for metabolic diseases.

Table 1: Effects of SLU-PP-332 on Gene and Protein Expression

| Target Gene/Protein | Cell/Tissue Type | Treatment Conditions | Fold Change/Effect | Reference |

|---|---|---|---|---|

| Pyruvate Dehydrogenase Kinase 4 (Pdk4) | C2C12 myoblasts | 10 µM SLU-PP-332 | Increased expression | [10] |

| Oxidative Phosphorylation Complex I (NDUFB8) | Mouse gastrocnemius muscle | 50 mg/kg SLU-PP-332, b.i.d., 15 days | Increased expression | [11] |

| Oxidative Phosphorylation Complex V (ATP5A) | Mouse gastrocnemius muscle | 50 mg/kg SLU-PP-332, b.i.d., 15 days | Increased expression | [11] |

| Cytochrome c | Mouse gastrocnemius muscle | 50 mg/kg SLU-PP-332, b.i.d., 15 days | Increased expression | [11] |

| Uncoupling Protein 1 (UCP1) | Adipose Tissue | SLU-PP-332 treatment | Upregulated | [12] |

| Uncoupling Protein 3 (UCP3) | Skeletal Muscle | SLU-PP-332 treatment | Upregulated |[12] |

Table 2: Physiological and Metabolic Effects of SLU-PP-332 in Mouse Models

| Parameter | Mouse Model | Treatment Regimen | Result | Reference |

|---|---|---|---|---|

| Fat Mass | Diet-induced obese mice | 50 mg/kg/day for 4 weeks | 20% reduction | [13] |

| Fasting Glucose | Diet-induced obese mice | 50 mg/kg/day for 4 weeks | 30% reduction | [13] |

| Insulin Sensitivity | Diet-induced obese mice | 50 mg/kg/day for 4 weeks | 50% improvement | [13] |

| Mitochondrial DNA Content | Mouse skeletal muscle | 50 mg/kg SLU-PP-332, b.i.d. | 2.5-fold increase | [11][13] |

| Running Endurance | C57BL/6J mice | 50 mg/kg SLU-PP-332, b.i.d. | Increased distance and time | [14] |

| Body Weight | ob/ob mice | SLU-PP-332 for 15 days | Significant decrease | [15] |

| Fat Mass | ob/ob mice | SLU-PP-332 for 15 days | Significant decrease |[15] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of SLU-PP-332 on mitochondrial biogenesis.

In Vivo Administration of SLU-PP-332 in Mice

-

Compound Preparation: SLU-PP-332 is supplied as a solid and can be dissolved in a solvent such as DMSO to create a stock solution.[14] For in vivo use, further dilution in a vehicle suitable for intraperitoneal (i.p.) injection is required.

-

Animal Models: Studies have utilized various mouse models, including C57BL/6J, diet-induced obese (DIO), and ob/ob mice.[11][15]

-

Dosing Regimen: A typical dosage ranges from 25 to 50 mg/kg of body weight, administered once or twice daily via intraperitoneal injection.[14] Treatment durations in studies have ranged from 15 to 28 days.[11][15]

-

Housing Conditions: For studies investigating thermogenesis, mice may be housed at thermoneutrality (30°C) to avoid confounding effects of cold-induced thermogenesis.[11]

Assessment of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol is adapted for C2C12 myoblast cells.

-

Cell Seeding: Seed C2C12 myoblasts in a Seahorse XF96 cell culture plate at a density of 10,000 cells per well in 100 µL of growth medium.[16] Incubate at 37°C with 10% CO2 for 24 hours.[16]

-

SLU-PP-332 Treatment: Treat the cells with the desired concentration of SLU-PP-332 (e.g., 10 µM) for a specified duration (e.g., 24 hours).[14]

-

Assay Preparation: Prior to the assay, replace the growth medium with XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Mito Stress Test: Perform a Seahorse XF Cell Mito Stress Test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.[17] This allows for the measurement of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[17]

Visualization of Mitochondrial Biogenesis with MitoTracker Staining

-

Cell Culture and Treatment: Culture cells (e.g., C2C12) on glass coverslips and treat with SLU-PP-332 as described previously.

-

MitoTracker Staining: Prepare a 1 mM stock solution of a MitoTracker dye (e.g., MitoTracker Red CMXRos) in DMSO.[18] Dilute the stock solution in serum-free medium to a final working concentration (e.g., 100 nM).[18]

-

Incubation: Remove the culture medium from the cells and incubate with the MitoTracker working solution for 5-30 minutes at 37°C.[18][19]

-

Fixation (Optional): After incubation, the cells can be fixed with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[19] Note: Fixation should be performed after staining, as MitoTracker dyes accumulate in mitochondria of live cells based on membrane potential.[19]

-

Imaging: Mount the coverslips on microscope slides and visualize the stained mitochondria using a fluorescence microscope.

Quantification of Mitochondrial DNA (mtDNA) Content

-

DNA Extraction: Isolate total DNA from cells or tissues of interest that have been treated with SLU-PP-332 or vehicle control.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for a mitochondrial-encoded gene (e.g., Cytb) and a nuclear-encoded gene (e.g., H19 or a single-copy nuclear gene like B2M) for normalization.

-

Data Analysis: Calculate the relative mtDNA content by determining the ratio of the mitochondrial gene copy number to the nuclear gene copy number. An increase in this ratio indicates an increase in mitochondrial biogenesis.[11]

Western Blotting for Mitochondrial Proteins

-

Protein Extraction: Lyse cells or tissues in a suitable lysis buffer to extract total protein. For adipose tissue, a lipid-clearing step with cold acetone may be necessary for optimal results.[20]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate 30-60 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[20]

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., UCP1, PGC-1α, components of the oxidative phosphorylation complexes).[20][21]

-

Detection: After washing, incubate the membrane with a suitable HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, HSP90, or total protein stain).[20][21]

Conclusion

SLU-PP-332 represents a promising pharmacological tool for inducing mitochondrial biogenesis and improving metabolic health. Its mechanism of action through the ERR/PGC-1α pathway provides a direct link to the cellular machinery that governs mitochondrial proliferation and function. The quantitative data from preclinical studies robustly support its role as an exercise mimetic with therapeutic potential for a range of metabolic disorders. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the multifaceted effects of SLU-PP-332 and other ERR agonists on cellular and whole-body metabolism. As research progresses, SLU-PP-332 may pave the way for novel treatments for conditions characterized by mitochondrial dysfunction, such as obesity, type 2 diabetes, and age-related metabolic decline.[5][15]

References

- 1. biorxiv.org [biorxiv.org]

- 2. peptidedosages.com [peptidedosages.com]

- 3. lotilabs.com [lotilabs.com]

- 4. revolutionhealth.org [revolutionhealth.org]

- 5. Estrogen-Related Receptor Agonism Reverses Mitochondrial Dysfunction and Inflammation in the Aging Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academicchemlab.com [academicchemlab.com]

- 7. PPARGC1A regulates transcriptional control of mitochondrial biogenesis in early bovine embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PGC-1alpha downstream transcription factors NRF-1 and TFAM are genetic modifiers of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. enhancedwellnessny.com [enhancedwellnessny.com]

- 10. jrenendo.com [jrenendo.com]

- 11. Synthetic ERRα/β/γ Agonist Induces an ERRα-Dependent Acute Aerobic Exercise Response and Enhances Exercise Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. ujpronline.com [ujpronline.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. A Synthetic ERR Agonist Alleviates Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bioenergetic Profile Experiment using C2C12 Myoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. agilent.com [agilent.com]

- 18. Mitotracker staining - Alsford Lab [blogs.lshtm.ac.uk]

- 19. emulatebio.com [emulatebio.com]

- 20. An easy method for the clear detection of beige fat UCP1 by Western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Role of ERRα Activation by SLU-PP-332 in Metabolic Regulation: A Technical Guide

Executive Summary: The global rise in metabolic disorders, such as obesity and type 2 diabetes, has intensified the search for novel therapeutic strategies.[1][2] One promising target is the Estrogen-Related Receptor α (ERRα), an orphan nuclear receptor that acts as a pivotal regulator of cellular energy metabolism.[3][4][5] SLU-PP-332, a potent synthetic agonist of ERRα, has emerged as a significant research compound, demonstrating the ability to mimic the physiological benefits of exercise by pharmacologically activating ERRα-dependent metabolic pathways.[1][6][7] This technical guide provides an in-depth overview of the mechanism of action of SLU-PP-332, its effects on key metabolic processes, and the experimental methodologies used to characterize its function. This document is intended for researchers, scientists, and drug development professionals working in the field of metabolic diseases.

Introduction to Estrogen-Related Receptor α (ERRα)

Estrogen-Related Receptor α (ERRα), also known as NR3B1, is the most studied member of the ERR family of orphan nuclear receptors.[3] It is highly expressed in tissues with high energy demands, including the heart, skeletal muscle, kidney, and brain.[3][8] ERRα plays a crucial role in the transcriptional regulation of genes involved in multiple metabolic pathways, including:

The transcriptional activity of ERRα is critically dependent on its interaction with coactivators, most notably the Peroxisome Proliferator-Activated Receptor γ Coactivator-1α (PGC-1α).[4][10] The ERRα/PGC-1α complex binds to specific DNA sequences known as Estrogen-Related Response Elements (ERREs) in the promoter regions of target genes, driving their expression to meet the energetic demands of the cell.[4]

SLU-PP-332: A Synthetic ERRα Agonist

SLU-PP-332 is a small-molecule, synthetic pan-agonist of the ERR isoforms, with a notable preference for ERRα.[8][12][13] It functions as an "exercise mimetic" by activating ERRα and inducing a genetic program similar to that seen during endurance exercise.[1][6][7]

Mechanism of Action

SLU-PP-332 binds to the ligand-binding domain of ERRα, stabilizing the receptor in its active conformation.[1][2] This enhanced stability promotes the recruitment of the PGC-1α coactivator, leading to the robust transcriptional activation of downstream metabolic genes.[1][2] This mechanism bypasses the need for physiological stimuli like exercise to induce these metabolic adaptations.[2][14]

Caption: Core signaling pathway of SLU-PP-332 activating ERRα.

Metabolic Effects of ERRα Activation by SLU-PP-332

Pharmacological activation of ERRα by SLU-PP-332 initiates a cascade of metabolic reprogramming, primarily shifting cellular fuel preference towards fatty acids, a state characteristic of endurance exercise and fasting.[7]

Enhanced Fatty Acid Oxidation (FAO)

SLU-PP-332 robustly upregulates genes central to FAO, such as Carnitine Palmitoyltransferase 1B (CPT1B), which facilitates the transport of fatty acids into the mitochondria for beta-oxidation.[1][2] In diet-induced obese mice, treatment with SLU-PP-332 (50 mg/kg/day) led to a 40% increase in fatty acid oxidation.[1]

Increased Mitochondrial Biogenesis and Function

The ERRα/PGC-1α axis is a master regulator of mitochondrial biogenesis.[3][4] SLU-PP-332 treatment mimics this effect, leading to an increase in mitochondrial content and respiratory capacity.[1][13] Preclinical models have shown that SLU-PP-332 can increase skeletal muscle mitochondrial DNA content by 2.5-fold.[1][2] This enhancement of mitochondrial function contributes to greater energy expenditure and improved metabolic health.[12][15]

Improved Energy Expenditure and Body Composition

By increasing the expression of oxidative genes and mitochondrial density, SLU-PP-332 boosts whole-body energy expenditure without altering physical activity or appetite.[7][12] This leads to a significant reduction in fat mass and prevents diet-induced obesity in animal models.[2][7][12]

Enhanced Exercise Endurance

Treatment with SLU-PP-332 leads to a shift in skeletal muscle fiber type towards more oxidative fibers (Type IIa).[13] This physiological adaptation, combined with enhanced FAO and mitochondrial function, results in a marked improvement in exercise capacity. In studies, treated mice demonstrated the ability to run significantly longer and farther than their untreated counterparts.[6][13]

Caption: Downstream metabolic effects of ERRα activation by SLU-PP-332.

Quantitative Analysis of SLU-PP-332 Efficacy

The preclinical efficacy of SLU-PP-332 has been quantified across various in vitro and in vivo models. The following table summarizes key performance metrics.

| Parameter | Value | Model System | Source |

| In Vitro Potency | |||

| ERRα EC₅₀ | 98 nM | Cell-based co-transfection assay | [2][8] |

| ERRβ EC₅₀ | 230 nM | Cell-based co-transfection assay | [8] |

| ERRγ EC₅₀ | 428 nM | Cell-based co-transfection assay | [8] |

| In Vivo Efficacy | |||

| Dosage (Obesity Model) | 50 mg/kg/day | Diet-induced obese mice | [1] |

| Increase in FAO | 40% | Diet-induced obese mice | [1] |

| Increase in mtDNA | 2.5-fold | Murine skeletal muscle | [1][2] |

| Reduction in Fat Mass | ~20% | Murine models | [2] |

| Increase in Run Distance | 45% | Normal-weight mice | [6] |

| Increase in Run Time | 70% | Normal-weight mice | [6] |

| Pharmacokinetics | |||

| Plasma Exposure (6h) | 0.2 µM | Mice (30 mg/kg IP injection) | [12] |

| Muscle Exposure (6h) | 0.6 µM | Mice (30 mg/kg IP injection) | [12] |

Key Experimental Methodologies

The characterization of SLU-PP-332 involves a range of standard and specialized experimental protocols.

In Vitro Cell-Based Assays

General Cell Culture Protocol (e.g., C2C12 Myotubes):

-

Cell Maintenance: Culture C2C12 myoblasts in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Differentiation: To induce differentiation into myotubes, grow cells to ~90% confluency and switch to a differentiation medium (DMEM with 2% horse serum). Maintain for 4-6 days, replacing the medium every 48 hours.

-

Treatment: Once myotubes are fully formed, treat with SLU-PP-332 (dissolved in DMSO) at desired concentrations for a specified duration (e.g., 24 hours) for subsequent analysis. A vehicle control (DMSO) must be run in parallel.

Gene Expression Analysis (RT-qPCR):

-

RNA Extraction: Following treatment, lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using a qPCR instrument with SYBR Green or TaqMan probes for target genes (e.g., Pdk4, Cpt1b) and a housekeeping gene (e.g., Gapdh, Actb) for normalization. Analyze data using the ΔΔCt method.

Mitochondrial Respiration Assay (Seahorse XF Analyzer):

-

Cell Seeding: Seed C2C12 cells in a Seahorse XF cell culture microplate and differentiate into myotubes.

-

Treatment: Treat myotubes with SLU-PP-332 for the desired time.

-

Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrates (e.g., pyruvate, glutamine) and incubate in a non-CO₂ incubator at 37°C.

-

Mito Stress Test: Load the sensor cartridge with mitochondrial inhibitors (oligomycin, FCCP, rotenone/antimycin A) and perform the assay to measure parameters like basal respiration, ATP production, and maximal respiratory capacity.

In Vivo Animal Studies

Animal Model and SLU-PP-332 Administration:

-

Model: Utilize male C57BL/6J mice. For obesity studies, induce obesity by feeding a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks.

-

Compound Preparation: Prepare SLU-PP-332 in a suitable vehicle (e.g., 0.5% methylcellulose) for administration.

-

Administration: Administer SLU-PP-332 or vehicle control to mice via intraperitoneal (IP) injection or oral gavage at a specified dose (e.g., 50 mg/kg) and frequency (e.g., once or twice daily) for the duration of the study (e.g., 10-30 days).[13]

Metabolic Phenotyping:

-

Indirect Calorimetry: Place mice in metabolic cages (e.g., CLAMS) to measure oxygen consumption (VO₂), carbon dioxide production (VCO₂), respiratory exchange ratio (RER), and energy expenditure over a 24-48 hour period.

-

Glucose and Insulin Tolerance Tests (GTT/ITT): For GTT, fast mice overnight and administer an intraperitoneal glucose bolus (e.g., 2 g/kg). For ITT, fast for 4-6 hours and administer an insulin bolus (e.g., 0.75 U/kg). Measure blood glucose from tail vein at baseline and subsequent time points (e.g., 15, 30, 60, 90, 120 min).

Exercise Endurance Test:

-

Acclimation: Acclimate mice to a motorized treadmill for several days before the test.

-

Test Protocol: One hour after the final dose of SLU-PP-332 or vehicle, place mice on the treadmill.[8] Start at a low speed and gradually increase the speed and/or incline according to a set protocol until the mouse reaches exhaustion. Record the total time and distance run.

Caption: Typical experimental workflow for evaluating SLU-PP-332.

Implications for Drug Development

The potent metabolic effects of SLU-PP-332 highlight the therapeutic potential of targeting the ERRα pathway for metabolic diseases.[16][17][18] Pharmacological agents that mimic exercise could offer significant benefits for individuals unable to perform sufficient physical activity due to age, obesity, or other comorbidities.[1] Potential therapeutic applications include:

However, challenges remain in translating these preclinical findings. As SLU-PP-332 is a pan-ERR agonist, potential off-target effects related to the activation of ERRβ and ERRγ need to be carefully evaluated.[1][2] Future drug development efforts may focus on designing isoform-selective ERRα agonists to maximize therapeutic efficacy while minimizing potential side effects.[1] Long-term safety and efficacy must be established in further preclinical models before advancing to human clinical trials.

Conclusion

SLU-PP-332 is a powerful pharmacological tool that activates ERRα, a master regulator of energy metabolism. Its ability to induce a transcriptional program mimicking endurance exercise results in profound metabolic benefits, including enhanced fatty acid oxidation, increased mitochondrial biogenesis, reduced adiposity, and improved exercise capacity. The data gathered from in vitro and in vivo studies strongly support the continued investigation of ERRα agonism as a promising therapeutic strategy for a range of metabolic disorders. This guide provides a foundational understanding of the core mechanisms and methodologies central to the study of SLU-PP-332 and its role in metabolic regulation.

References

- 1. ujpronline.com [ujpronline.com]

- 2. sqnbio.com [sqnbio.com]

- 3. mdpi.com [mdpi.com]

- 4. ERRα: a metabolic function for the oldest orphan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Key regulator of cellular metabolism, estrogen-related receptor α, a new therapeutic target in endocrine-related gynecological tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scitechdaily.com [scitechdaily.com]

- 7. Exercise-mimicking drug sheds weight, boosts muscle activity in mice News | University of Florida [news.ufl.edu]

- 8. Development and pharmacological evaluation of a new chemical series of potent pan-ERR agonists, identification of SLU-PP-915 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Pathways: The Metabolic Regulator Estrogen-Related Receptor Alpha as a Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Estrogen-related receptor-α is a metabolic regulator of effector T-cell activation and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Synthetic ERR Agonist Alleviates Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthetic ERRα/β/γ Agonist Induces an ERRα-Dependent Acute Aerobic Exercise Response and Enhances Exercise Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. ahajournals.org [ahajournals.org]

- 16. New advances in drug development for metabolic dysfunction-associated diseases and alcohol-associated liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Metabolic Disease Drug Pharmacodynamic - Creative Biolabs [creative-biolabs.com]

- 18. Metabolic Disorders, Drug Development, Drug Design and Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Studies on the Discovery of SLU-PP-332: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLU-PP-332 is a synthetic small molecule that has emerged as a significant research compound due to its function as an "exercise mimetic." It operates as a potent pan-agonist of the Estrogen-Related Receptors (ERRs), with the highest affinity for the ERRα isoform.[1] The activation of these nuclear receptors, particularly ERRα, initiates a cascade of transcriptional events that regulate cellular energy metabolism, mitochondrial biogenesis, and fatty acid oxidation.[1][2][3] Consequently, SLU-PP-332 mimics the physiological and metabolic adaptations typically associated with aerobic exercise.[2][4] This document provides an in-depth technical guide to the foundational studies that led to the discovery and characterization of SLU-PP-332, detailing its mechanism of action, quantitative data from key experiments, and the methodologies employed in its evaluation.

The Discovery Pathway: From Target to Lead Compound

The identification of a novel therapeutic agent like SLU-PP-332 follows a structured drug discovery and development pipeline. This process begins with the identification and validation of a biological target, in this case, the Estrogen-Related Receptor alpha (ERRα), which is a key regulator of metabolic pathways. The subsequent phases involve high-throughput screening (HTS) to identify initial "hit" compounds, followed by a rigorous lead optimization process to enhance potency, selectivity, and drug-like properties, ultimately yielding a candidate compound such as SLU-PP-332.[5][6][7]

Molecular Mechanism of Action

SLU-PP-332 exerts its biological effects by directly binding to the ligand-binding domain of ERRα. This interaction stabilizes the receptor in its active conformation, which promotes the recruitment of the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha).[1] The resulting ERRα/PGC-1α complex then binds to specific DNA sequences known as Estrogen-Related Receptor Response Elements (ERREs) in the promoter regions of target genes. This binding event initiates the transcription of a suite of genes integral to energy metabolism, including those involved in fatty acid oxidation and mitochondrial biogenesis.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo foundational studies of SLU-PP-332.

Table 1: In Vitro Activity of SLU-PP-332

| Target | Assay Type | Parameter | Value | Reference(s) |

|---|---|---|---|---|

| ERRα | Receptor Agonism | EC50 | 98 nM | [8] |

| ERRβ | Receptor Agonism | EC50 | 230 nM | [8] |

| ERRγ | Receptor Agonism | EC50 | 430 nM |[8] |

Table 2: In Vivo Efficacy of SLU-PP-332 in Murine Models

| Model | Dosing Regimen | Key Finding | Value | Reference(s) |

|---|---|---|---|---|

| Diet-Induced Obese Mice | 50 mg/kg/day | Increase in fatty acid oxidation | 40% | [3] |

| Diet-Induced Obese Mice | Twice daily for 1 month | Reduction in fat mass gain | 10-fold less than control | [4] |

| Diet-Induced Obese Mice | Twice daily for 1 month | Reduction in body weight | 12% | [4] |

| Normal-weight Mice | Not specified | Increase in running endurance (time) | 70% | [4] |

| Normal-weight Mice | Not specified | Increase in running endurance (distance) | 45% |[4] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the foundational studies of SLU-PP-332 are provided below.

High-Throughput Screening (HTS) for ERRα Modulators

The initial discovery of ERRα agonists likely involved a high-throughput screening campaign. A common approach is a cell-based reporter gene assay.[5]

-

Cell Line: Human Embryonic Kidney 293T (HEK293T) cells, which endogenously express ERRα, are commonly used.[5]

-

Assay Principle: Cells are stably transfected with a reporter construct containing multiple copies of an ERR response element (MHRE) upstream of a luciferase gene. Upon activation of ERRα by a compound, the ERRα/PGC-1α complex binds to the MHRE, driving the expression of luciferase. The resulting luminescence is measured and is proportional to the activity of the compound.

-

Procedure:

-

HEK293T cells are seeded into 384-well microplates.

-

A library of chemical compounds is added to the wells at various concentrations.

-

The plates are incubated to allow for compound uptake and receptor activation.

-

A luciferase substrate is added to each well.

-

Luminescence is measured using a plate reader.

-

-

Data Analysis: The luminescence signal is normalized to a control, and concentration-response curves are generated to determine the potency (EC50) of the "hit" compounds. The Z'-factor is often calculated to assess the robustness of the assay.[9]

In Vitro Efficacy Assays in C2C12 Myocytes

To confirm the biological activity of lead compounds in a relevant cell type, murine C2C12 myocyte cell lines are utilized.

-

Cell Culture: C2C12 myoblasts are cultured and differentiated into myotubes.

-

Gene Expression Analysis (qPCR):

-

Differentiated C2C12 cells are treated with SLU-PP-332 (e.g., 0-5 µM for 24 hours).[8]

-

Total RNA is extracted from the cells.

-

Reverse transcription is performed to synthesize cDNA.

-

Quantitative polymerase chain reaction (qPCR) is used to measure the expression levels of ERRα target genes, such as Pdk4 (Pyruvate Dehydrogenase Kinase 4), relative to a housekeeping gene.

-

-

Mitochondrial Respiration Analysis:

-

C2C12 cells are seeded in a specialized microplate for measuring cellular respiration.

-

Cells are treated with SLU-PP-332.

-

Oxygen consumption rate (OCR), an indicator of mitochondrial respiration, is measured using an extracellular flux analyzer.

-

In Vivo Animal Studies in Obesity Models

The efficacy of SLU-PP-332 as an exercise mimetic was evaluated in mouse models of diet-induced obesity (DIO).[4][10]

-

Animal Model: Male C57BL/6J mice are fed a high-fat diet for several weeks to induce obesity and metabolic syndrome characteristics.

-

Dosing: Obese mice are treated with SLU-PP-332 (e.g., 50 mg/kg, administered intraperitoneally twice daily) or a vehicle control for a specified period (e.g., 28 days).[8][10]

-

Metabolic Phenotyping:

-

Body Weight and Composition: Body weight is monitored regularly. Body composition (fat mass and lean mass) is measured using techniques like nuclear magnetic resonance (NMR) or dual-energy X-ray absorptiometry (DEXA).[10]

-

Glucose Homeostasis: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess insulin sensitivity.

-

Energy Expenditure: Mice are placed in metabolic cages (e.g., Comprehensive Lab Animal Monitoring System - CLAMS) to measure oxygen consumption (VO2), carbon dioxide production (VCO2), and physical activity. These data are used to calculate the respiratory exchange ratio (RER) and total energy expenditure.

-

-

Exercise Endurance Test:

-

Treated mice are subjected to a forced exercise protocol on a rodent treadmill with gradually increasing speed or incline.

-

The total time and distance run until exhaustion are recorded as measures of exercise capacity.[4]

-

Conclusion

The foundational research on SLU-PP-332 has established it as a potent agonist of the ERRα nuclear receptor. Through a systematic discovery process, likely involving high-throughput screening and subsequent lead optimization, SLU-PP-332 was identified as a molecule capable of activating key metabolic pathways. In vitro studies have elucidated its mechanism of action through the ERRα/PGC-1α axis, leading to the upregulation of genes involved in mitochondrial function and fatty acid metabolism.[1][3] These cellular effects translate to significant in vivo efficacy in murine models of obesity, where SLU-PP-332 treatment reduces fat mass, improves glucose metabolism, and enhances physical endurance, thereby mimicking the beneficial effects of exercise.[4][10] These core studies provide a strong basis for the continued investigation of SLU-PP-332 and related compounds as potential therapeutics for metabolic syndrome, obesity, and other conditions where exercise is beneficial but not always feasible.

References

- 1. SLU-PP-332|ERR Agonist|Exercise Mimetic [benchchem.com]

- 2. revolutionhealth.org [revolutionhealth.org]

- 3. View of SLU-PP-332 AND RELATED ERRα AGONISTS: A FOCUSED MINIREVIEW OF METABOLIC REGULATION, AND THERAPEUTIC POTENTIAL | Universal Journal of Pharmaceutical Research [ujpronline.com]

- 4. Exercise-mimicking drug sheds weight, boosts muscle activity in mice News | University of Florida [news.ufl.edu]

- 5. Development of Novel Cell Lines for High-Throughput Screening to Detect Estrogen- Related Receptor Alpha Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights of a Lead Optimization Study and Biological Evaluation of Novel 4-Hydroxytamoxifen Analogs as Estrogen-Related Receptor γ (ERRγ) Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. A Synthetic ERR Agonist Alleviates Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ML-332 (SLU-PP-332) Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of ML-332 (also known as SLU-PP-332), a synthetic pan-agonist of the estrogen-related receptors (ERRα, ERRβ, and ERRγ), in mouse models. The protocols detailed below are based on established research to investigate its effects as an exercise mimetic for metabolic diseases.

Overview and Mechanism of Action

This compound is a potent activator of all three ERR isoforms, with the highest potency for ERRα.[1][2] This compound has demonstrated the ability to mimic the physiological adaptations seen with endurance exercise by activating a genetic program involved in fatty acid metabolism and mitochondrial function.[1][3][4] Its primary application in preclinical mouse studies has been to evaluate its therapeutic potential for metabolic syndrome, obesity, and type 2 diabetes, as well as to enhance exercise capacity.[3][4][5]

The activation of ERRs by this compound leads to the transcriptional regulation of genes involved in several metabolic processes, including fatty acid oxidation and mitochondrial biogenesis.[6] A key identified pathway involves the induction of DDIT4 expression through the specific activation of ERRα, which is a critical component of the acute aerobic exercise response.[1]

Experimental Protocols

Animal Models

The most commonly used mouse strains for studying the effects of this compound are:

-

C57BL/6J: Used as a wild-type control and for diet-induced obesity (DIO) models.[3][7]

-

ob/ob mice: A model for obesity and metabolic syndrome.[3]

Studies have utilized male mice, typically starting at 12 weeks of age for standard chow diets or 20 weeks for DIO models after an 8-week high-fat diet regimen.[3]

Compound Preparation and Administration

This compound is supplied as a solid and can be dissolved in a vehicle suitable for intraperitoneal (i.p.) injection.[2] A common vehicle is a mixture of DMSO, Tween 80, and PBS (e.g., 10/10/80).[7]

-

Route of Administration: Intraperitoneal (i.p.) injection is the standard route.[1][3][7]

-

Dosing Regimen: A typical dosing schedule is twice daily (b.i.d.).[1][3][7]

-

Dosage: Dosages have ranged from 30 mg/kg to 50 mg/kg.[1][3][7] The 50 mg/kg dose has been used in efficacy studies to increase drug exposure.[1]

Study Designs

Several study designs have been employed to investigate the acute and chronic effects of this compound.

-

Objective: To assess the effect of this compound on metabolic parameters in diet-induced obese or genetically obese mice.

-

Animals: 20-week-old male C57BL/6J mice on a high-fat diet (60% fat) for 8 weeks, or 12-week-old male ob/ob mice.[3]

-

Treatment Duration: 12 to 28 days.[3][7] The shorter duration of 12 days was used for ob/ob mice due to reduced tolerance to twice-daily i.p. injections.[3]

-

Dosage: 50 mg/kg, i.p., twice daily.[3]

-

Key Endpoints:

-

Objective: To determine if this compound enhances physical performance.

-

Animals: 3-month-old male C57BL/6J mice.[1]

-

Treatment Duration: 7 to 15 days.[1]

-

Dosage: 50 mg/kg, i.p., twice daily.[1]

-

Experimental Procedure: Mice are subjected to exercise on a rodent treadmill until exhaustion.[1]

-

Key Endpoints:

Data Presentation

The following tables summarize the quantitative data reported in mouse studies with this compound.

Table 1: Pharmacokinetic Profile of this compound in Mice

| Parameter | Time Post-Injection (30 mg/kg, i.p.) | Concentration (µM) |

| Plasma | 2 hours | ~0.2 |

| 6 hours | Not specified | |

| Skeletal Muscle | 2 hours | ~0.6 |

| 6 hours | Not specified | |

| Data from C57BL/6J mice.[1] |

Table 2: Effects of this compound on Metabolic Parameters in Diet-Induced Obese Mice

| Parameter | Vehicle Control | This compound (50 mg/kg, b.i.d., 28 days) | Outcome |

| Body Weight | - | - | Decreased |

| Fat Mass | - | - | Decreased |

| Blood Total Cholesterol | - | - | Decreased |

| Blood HDL | - | - | Decreased |

| Blood Triglycerides | - | - | Decreased |

| Adipocyte Size | - | - | Decreased |

| Qualitative outcomes reported in a high-fat diet mouse model.[2] |

Table 3: Effects of this compound on Exercise Endurance in Mice

| Parameter | Vehicle Control | This compound (50 mg/kg, b.i.d., 7 days) | Outcome |

| Running Distance | - | - | Increased |

| Running Time | - | - | Increased |

| Grip Strength | - | - | Increased |

| Qualitative outcomes reported in C57BL/6J mice.[2] |

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound (SLU-PP-332) activation of ERR receptors.

Experimental Workflow for Metabolic Studies

Caption: General experimental workflow for this compound mouse metabolic studies.

References

- 1. Synthetic ERRα/β/γ Agonist Induces an ERRα-Dependent Acute Aerobic Exercise Response and Enhances Exercise Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. A Synthetic ERR Agonist Alleviates Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Synthetic ERR Agonist Alleviates Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exercise-mimicking drug sheds weight, boosts muscle activity in mice News | University of Florida [news.ufl.edu]

- 6. Development and pharmacological evaluation of a new chemical series of potent pan-ERR agonists, identification of SLU-PP-915 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

Application Notes and Protocols for SLU-PP-332 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the use of SLU-PP-332, a synthetic Estrogen-Related Receptor (ERR) agonist, in rodent models. The information is compiled from preclinical studies investigating its role as an exercise mimetic for metabolic diseases, enhancement of exercise endurance, and amelioration of age-related conditions.

Data Presentation: Recommended Dosage of SLU-PP-332 in Rodent Models

The following table summarizes the quantitative data on SLU-PP-332 dosage from key in vivo studies. The most common administration route is intraperitoneal (i.p.) injection.

| Rodent Model | Dosage | Frequency | Administration Route | Duration | Application | Reference |

| C57BL/6J Mice | 50 mg/kg | Twice daily | Intraperitoneal (i.p.) | 28 days | Exercise Endurance | [1][2][3] |

| Diet-Induced Obese (DIO) Mice | 50 mg/kg | Twice daily | Intraperitoneal (i.p.) | 28 days | Obesity, Metabolic Syndrome | [4] |

| ob/ob Mice | 50 mg/kg | Twice daily | Intraperitoneal (i.p.) | 12 or 15 days | Obesity, Metabolic Syndrome | |

| Aging Mice (21 months old) | 25 mg/kg | Daily | Intraperitoneal (i.p.) | 8 weeks | Age-related Kidney Dysfunction | [5][6] |

| Pressure Overload-Induced Heart Failure Mice | Not specified | Twice daily | Intraperitoneal (i.p.) | 6 weeks | Heart Failure | [7][8][9] |

Experimental Protocols

Preparation of SLU-PP-332 for In Vivo Administration

This protocol describes the preparation of SLU-PP-332 for intraperitoneal injection in rodents. Due to its solubility, SLU-PP-332 is typically dissolved in a vehicle solution.

Materials:

-

SLU-PP-332 powder

-

Dimethyl sulfoxide (DMSO)[10]

-

PEG300[4]

-

Tween-80[4]

-

Saline (0.9% NaCl)[4]

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringes and needles

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of SLU-PP-332 in DMSO. The concentration of the stock solution will depend on the final desired dosage and injection volume. For example, to achieve a 50 mg/kg dose in a 25g mouse with an injection volume of 100 µL, a stock solution of 12.5 mg/mL would be required.

-

Vehicle Preparation: A common vehicle for SLU-PP-332 is a mixture of DMSO, PEG300, Tween-80, and saline. A frequently used ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

-

Final Formulation:

-

Add the required volume of the SLU-PP-332 stock solution to a sterile microcentrifuge tube.

-

Add the appropriate volumes of PEG300 and Tween-80 to the tube.

-

Vortex the mixture thoroughly until the solution is clear.

-

Add the final volume of saline and vortex again to ensure a homogenous solution.

-

-

Administration: Administer the freshly prepared SLU-PP-332 solution to the rodent via intraperitoneal injection. The injection volume should be calculated based on the animal's body weight and the final concentration of the drug solution.

Protocol for Evaluating Exercise Endurance in Mice

This protocol outlines a treadmill exhaustion test to assess the effect of SLU-PP-332 on physical endurance in mice.[11][12]

Materials:

-

Rodent treadmill with adjustable speed and incline, and a shock grid motivator.

-

SLU-PP-332 solution (prepared as described above)

-

Vehicle control solution

-

Experimental mice (e.g., C57BL/6J)

Procedure:

-

Acclimatization and Training:

-

Acclimatize the mice to the laboratory environment for at least one week before the experiment.

-

Familiarize the mice with the treadmill for 2-3 consecutive days prior to the test. A typical training session involves placing the mice on the treadmill at a low speed (e.g., 10 m/min) for 5-10 minutes.[11][12]

-

-

Drug Administration:

-

On the day of the experiment, administer SLU-PP-332 (e.g., 50 mg/kg, i.p.) or vehicle control to the mice.

-

Allow a consistent time interval between drug administration and the start of the treadmill test (e.g., 30-60 minutes).

-

-

Treadmill Exhaustion Test:

-

Place the mice in their individual lanes on the treadmill.

-

Start the treadmill at a low speed (e.g., 10 m/min) for a warm-up period (e.g., 5 minutes).[11]

-

Gradually increase the speed of the treadmill in set increments at regular intervals. A common protocol is to increase the speed by 2 m/min every 2 minutes.[11]

-

The test is concluded for an individual mouse when it remains on the shock grid for a predetermined amount of time (e.g., 5-10 consecutive seconds), indicating exhaustion.[12]

-